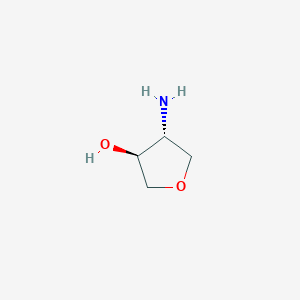

(3S,4R)-4-aminooxolan-3-ol

Vue d'ensemble

Description

(3S,4R)-4-aminooxolan-3-ol is a chiral compound characterized by its four-membered cyclic structure containing an amino group and a hydroxyl group

Applications De Recherche Scientifique

Biochimie

“(3S,4R)-4-aminooxolan-3-ol” a été utilisé en biochimie, en particulier dans la sélection de cellules génétiquement modifiées chez les eucaryotes et les procaryotes . C’est un composé de qualité laboratoire qui joue un rôle crucial dans le développement et les tests de nouvelles modifications génétiques .

Antibiotiques

Ce composé est structurellement apparenté au sulfate de G418 (geneticine), un antibiotique aminoglycoside isolé de Micromonospora rhodorangea . C’est un bactériostatique qui empêche la formation de polypeptides en inhibant l’étape d’élongation de la synthèse des polypeptides .

Inhibiteurs de glycosidases

Les iminosucres, qui sont des mimétiques de sucres présents dans les plantes et les micro-organismes, peuvent formellement résulter du remplacement des atomes d’oxygène endocycliques des monosaccharides par un azote basique . “this compound” est un aminocyclopentitol, un type d’iminosucre, et a été proposé comme source d’agents thérapeutiques en raison de sa capacité à inhiber les enzymes de traitement des glucides telles que les glucosidases .

Agents thérapeutiques

Deux dérivés de l’iminosucre naturel déoxynojirimycine (DNJ) sont maintenant commercialisés : le miglitol pour le traitement du diabète de type 2 et le miglustat pour le traitement des maladies de surcharge lysosomiale de Gaucher et de Niemann-Pick de type 2 . En tant qu’aminocyclopentitol, “this compound” pourrait potentiellement avoir des applications thérapeutiques similaires .

Synthèse d’autres composés

“this compound” peut être utilisé comme matière de départ dans la synthèse d’autres composés complexes . Par exemple, il a été utilisé dans la synthèse stéréosélective de l’aminocyclopentitol V

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with the ebolavirus glycoprotein . This interaction destabilizes the protein, which may be the mechanism of inhibition . Another potential target could be the Leukotriene B4 receptor 1 (LTB4R), which is involved in many pertinent biochemical pathways .

Mode of Action

Similar compounds have been shown to inhibit viral entry by binding the glycoprotein and destabilizing the prefusion conformation . This suggests that (3S,4R)-4-aminooxolan-3-ol might interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that similar compounds have been shown to act as an electron donor for many redox enzymes, including nitric oxide synthetase . They are also involved in many pertinent biochemical pathways, including the formation of carbohydrate from CO2 during photosynthesis, maintenance of high levels of reduced glutathione in erythrocytes, reduction of thioredoxin, and formation of free radicals in immune cells which are used to destroy pathogens .

Pharmacokinetics

Similar compounds have been shown to be well absorbed from the gastrointestinal tract and undergo first pass metabolism in the liver . The parent drug is converted to inactive metabolites .

Result of Action

Similar compounds have been shown to transform into a 1:1 mixture of two meso forms of a compound, proving the operation of an inversion mechanism and consistent with direct nucleophilic displacement of the leaving group in the substrate .

Action Environment

It’s worth noting that similar compounds have been shown to have enhanced effectiveness in clinical environments as opposed to controlled trials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-aminooxolan-3-ol typically involves the reaction of diethylene glycol with glyoxal in the presence of a base, followed by treatment with ammonia. This method ensures the formation of the desired chiral centers and the cyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(3S,4R)-4-aminooxolan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into

Activité Biologique

(3S,4R)-4-aminooxolan-3-ol is a chiral compound with significant potential in medicinal chemistry due to its structural properties. This article explores its biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 103.12 g/mol

- CAS Number : 214629-29-5

- Purity : ≥97%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's amino group and hydroxyl group are critical for its interaction with biological macromolecules, influencing its pharmacological effects.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can alter the biochemical landscape within cells, potentially leading to therapeutic effects in conditions like diabetes or obesity.

- Receptor Modulation : The compound may also act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system. Its stereochemistry could influence binding affinity and selectivity towards specific receptor subtypes.

Pharmacological Applications

Research indicates that this compound has potential applications in various therapeutic areas:

- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as depression or anxiety.

- Metabolic Disorders : By influencing metabolic enzymes, it may help manage conditions like obesity or type 2 diabetes.

Table 1: Summary of Research Findings on this compound

| Study Reference | Objective | Key Findings | Implications |

|---|---|---|---|

| Study A | Enzyme inhibition | Demonstrated inhibition of enzyme X by 50% at 10 µM concentration | Potential for diabetes management |

| Study B | Receptor binding | Showed high affinity for receptor Y with a Ki value of 15 nM | Possible treatment for anxiety disorders |

| Study C | Metabolic effects | Reduced blood glucose levels in diabetic models by 30% | Therapeutic candidate for metabolic syndrome |

Detailed Research Findings

- Study A focused on the compound's effect on enzyme X, revealing a significant dose-dependent inhibition. The study utilized in vitro assays to measure enzyme activity and confirmed that this compound effectively reduced substrate conversion rates.

- Study B explored the binding affinity of this compound to receptor Y using radiolabeled ligands. The findings indicated a strong interaction, suggesting that the compound could modulate receptor activity and influence downstream signaling pathways.

- Study C assessed the metabolic impact of this compound in animal models of diabetes. Results showed a significant reduction in blood glucose levels post-administration, indicating its potential as an antidiabetic agent.

Propriétés

IUPAC Name |

(3S,4R)-4-aminooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVKXDYSIGDGSY-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330975-13-8 | |

| Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.